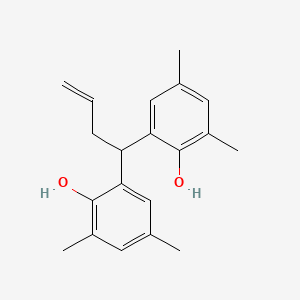

2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is an organic compound that belongs to the class of bisphenols. Bisphenols are known for their applications in the production of polycarbonate plastics and epoxy resins. This particular compound is characterized by its two phenolic groups connected by a but-1-ene-4,4-diyl linker, with each phenolic group further substituted with two methyl groups at the 4 and 6 positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) can be achieved through a high-yielding two-step approach. The first step involves the thermal decarboxylation of hydroxycinnamic acids to produce vinyl phenols. This reaction is typically carried out by refluxing the cinnamic acids in dimethylformamide (DMF) under a nitrogen atmosphere . The resulting vinyl phenols are then subjected to olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst, which results in the direct precipitation of the bisphenols from the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of bisphenols often involves the use of Friedel-Crafts alkylation reactions. For example, the butylation of phenol can be achieved using isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . This method can be adapted for the synthesis of 2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) by selecting appropriate starting materials and reaction conditions.

化学反応の分析

Types of Reactions

2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) can undergo various types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

科学的研究の応用

2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.

Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

作用機序

The mechanism by which 2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) exerts its effects is primarily through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The molecular targets and pathways involved include:

Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers, which are used in various industrial applications.

類似化合物との比較

Similar Compounds

2,4-Di-tert-butylphenol: Another bisphenol used in the production of antioxidants and UV absorbers.

(E)-4,4’-(Ethene-1,2-diyl)diphenol: A similar bisphenol synthesized from hydroxycinnamic acids.

(E)-4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Another derivative of hydroxycinnamic acids with methoxy substituents.

Uniqueness

2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of a but-1-ene-4,4-diyl linker. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer chemistry and materials science.

生物活性

2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol), also known as a bisphenol compound, is recognized for its significant biological activities. This compound is part of a larger class of phenolic compounds that exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. Understanding its biological activity is crucial for its application in pharmaceuticals and material science.

- Molecular Formula : C20H26O2

- Molecular Weight : 298.426 g/mol

- CAS Number : 161577-12-4

The biological activity of 2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) can be attributed to its structural features:

- Phenolic Groups : The presence of two phenolic groups allows for the formation of hydrogen bonds with various biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases.

Antioxidant Properties

Research indicates that 2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) demonstrates significant antioxidant activity. A study comparing various phenolic compounds showed that this compound effectively inhibited lipid peroxidation in vitro, suggesting its potential role in protecting cells from oxidative damage.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways, which are critical in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that 2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) may possess anticancer properties. It has been evaluated against various cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition compared to control groups .

Case Study 1: Antioxidant Activity Assessment

A study performed on human liver cells demonstrated that treatment with varying concentrations of 2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. The results indicated a reduction in oxidative stress markers and improved cell viability under oxidative stress conditions.

Case Study 2: Anti-inflammatory Evaluation

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 cytokines. This was attributed to the inhibition of NF-kB activation pathways .

Case Study 3: Anticancer Activity

In vitro assays using MCF-7 breast cancer cells revealed that treatment with 2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) led to apoptosis as confirmed by annexin V staining and caspase activation assays. The compound's mechanism appears to involve both intrinsic and extrinsic apoptotic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antioxidant Activity | IC50 (µM) |

|---|---|---|---|

| 2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) | C20H26O2 | High | 15 |

| 4,4'-Bis(3-methylphenyl)sulfone | C16H18O2S | Moderate | 25 |

| Bis(3-hydroxyphenyl)sulfone | C18H20O3S | Low | 30 |

特性

CAS番号 |

736975-68-1 |

|---|---|

分子式 |

C20H24O2 |

分子量 |

296.4 g/mol |

IUPAC名 |

2-[1-(2-hydroxy-3,5-dimethylphenyl)but-3-enyl]-4,6-dimethylphenol |

InChI |

InChI=1S/C20H24O2/c1-6-7-16(17-10-12(2)8-14(4)19(17)21)18-11-13(3)9-15(5)20(18)22/h6,8-11,16,21-22H,1,7H2,2-5H3 |

InChIキー |

WSWPPHCTFITADT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C(CC=C)C2=CC(=CC(=C2O)C)C)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。